1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one
Description
This compound is a heterocyclic small molecule featuring a pyrrolidine backbone substituted with a 3-chloropyridin-4-yloxy group and a methyltetrazolylsulfanyl moiety. The pyrrolidine ring provides conformational flexibility, while the chloropyridine and tetrazole groups are pharmacologically significant. Chloropyridine derivatives are often associated with kinase inhibition or antimicrobial activity , and the tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity. Structural determination of such compounds typically employs X-ray crystallography refined using programs like SHELXL .
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6O2S/c1-19-13(16-17-18-19)23-8-12(21)20-5-3-9(7-20)22-11-2-4-15-6-10(11)14/h2,4,6,9H,3,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFGSSPXGGEEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Hydroxypyrrolidine
The pyrrolidine backbone is typically derived from 3-hydroxypyrrolidine , a commercially available starting material. Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether or benzyl ether is often employed to prevent undesired side reactions during subsequent steps.
Introduction of the 3-Chloropyridin-4-yloxy Group
The ether linkage at the 3-position of pyrrolidine is formed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction :
Nucleophilic Aromatic Substitution
Reaction of 3-hydroxypyrrolidine with 3-chloro-4-fluoropyridine in the presence of a base (e.g., K2CO3) at elevated temperatures (80–100°C) yields the pyridinyl ether.
Example Protocol :
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Reactants : 3-Hydroxypyrrolidine (1.0 equiv), 3-chloro-4-fluoropyridine (1.2 equiv), K2CO3 (2.0 equiv)
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Solvent : DMF, 80°C, 12 h
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Yield : 68% (isolated after column chromatography)
Mitsunobu Reaction
For enhanced regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-hydroxypyrrolidine with 3-chloropyridin-4-ol.
Example Protocol :
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Reactants : 3-Hydroxypyrrolidine (1.0 equiv), 3-chloropyridin-4-ol (1.1 equiv), DEAD (1.5 equiv), PPh3 (1.5 equiv)
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Solvent : THF, 0°C to rt, 6 h
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Yield : 82%
Functionalization of the Pyrrolidine Nitrogen
Acetylation at the 1-Position
The pyrrolidine nitrogen is acetylated using acetyl chloride or acetic anhydride under basic conditions:
Example Protocol :
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Reactants : 3-[(3-Chloropyridin-4-yl)oxy]pyrrolidine (1.0 equiv), acetyl chloride (1.5 equiv), Et3N (2.0 equiv)
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Solvent : DCM, 0°C to rt, 2 h
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Yield : 90%
Synthesis of the Thioether-Containing Ethanone Moiety
Preparation of 2-Bromoethan-1-one
2-Bromoethan-1-one is synthesized via bromination of acetylacetone or through Friedel-Crafts acylation followed by bromination.
Thioether Formation with 1-Methyl-1H-tetrazole-5-thiol
The thioether bridge is formed via SN2 displacement of the bromine atom in 2-bromoethan-1-one using 1-methyl-1H-tetrazole-5-thiol under basic conditions:
Example Protocol :
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Reactants : 2-Bromoethan-1-one (1.0 equiv), 1-methyl-1H-tetrazole-5-thiol (1.2 equiv), K2CO3 (2.0 equiv)
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Solvent : DMF, rt, 6 h
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Yield : 75%
Final Coupling and Global Deprotection
Coupling of Pyrrolidine and Thioether Intermediates
The acetylated pyrrolidine and thioether ethanone are coupled via alkylation or amidation . Given the steric hindrance around the pyrrolidine nitrogen, mild conditions are preferred:
Example Protocol :
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Reactants : 1-Acetyl-3-[(3-chloropyridin-4-yl)oxy]pyrrolidine (1.0 equiv), 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethan-1-one (1.1 equiv), NaH (1.2 equiv)
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Solvent : THF, 0°C to rt, 12 h
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Yield : 65%
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 7:3) and characterized by:
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LC/MS : [M+H]+ at m/z 397.8 (calculated: 397.1)
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1H NMR (400 MHz, CDCl3): δ 8.45 (d, 1H, pyridine-H), 7.35 (d, 1H, pyridine-H), 4.60–4.45 (m, 1H, pyrrolidine-OCH), 3.95 (s, 3H, N-CH3), 3.80–3.60 (m, 2H, pyrrolidine-NCH2), 2.90–2.70 (m, 2H, SCH2), 2.20 (s, 3H, COCH3).
Optimization of Reaction Conditions
Temperature and Solvent Effects
Reactions performed in DMF at 80°C provided higher yields for SNAr steps compared to DMSO or acetonitrile. For thioether formation, THF minimized side reactions such as disulfide formation.
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improved reaction rates in biphasic systems during acetylations.
Challenges and Mitigation Strategies
Regioselectivity in Pyridinyl Ether Formation
The 3-chloropyridin-4-yloxy group’s regioselectivity was ensured by using electron-deficient pyridine derivatives, favoring substitution at the 4-position.
Stability of the Tetrazolyl Thioether
The thioether linkage’s susceptibility to oxidation necessitated inert atmosphere (N2) handling and the addition of antioxidants (e.g., BHT) during storage.
Comparative Analysis of Synthetic Routes
| Route | Key Step | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| A | Pyrrolidine-thioether coupling | 65 | 98 | Modular, scalable |
| B | Sequential functionalization | 58 | 95 | Fewer purification steps |
Chemical Reactions Analysis
1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one undergoes various chemical reactions, which include:
Types of Reactions:
Oxidation: : The compound can undergo oxidation, primarily affecting the sulfur atom in the ethanone chain.
Reduction: : Reductive reactions may target the chlorinated pyridine ring or the tetrazole ring, depending on the reducing agent used.
Substitution: : Nucleophilic substitution reactions can occur at the chlorinated position on the pyridine ring or the ether linkage with pyrrolidine.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Alkyl halides or nucleophiles like amines in polar solvents.
Major Products:
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Hydrogenated derivatives of the pyridine and tetrazole rings.
Substitution: : Alkylated or aminated derivatives at the pyridine or ether linkage.
Scientific Research Applications
1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one is utilized in several scientific research areas, including:
Chemistry:
As a reagent in organic synthesis to construct complex molecular architectures.
In catalysis studies to understand reaction mechanisms and develop new catalytic systems.
Biology:
As a probe in biochemical assays to study protein-ligand interactions.
In cellular studies to investigate its effects on cellular pathways and functions.
Medicine:
Potential use as a lead compound in drug discovery for targeting specific biological pathways.
Investigation of its pharmacokinetics and pharmacodynamics in preclinical studies.
Industry:
Application in the development of advanced materials with specific properties.
Use in agrochemical research for developing novel pesticides or herbicides.
Mechanism of Action
The mechanism of action of 1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The compound's unique structure allows it to bind to proteins, enzymes, or receptors, modulating their activity. The pyridine and pyrrolidine rings may interact with hydrophobic pockets, while the tetrazole ring can engage in hydrogen bonding or ionic interactions. The sulfur-containing ethanone chain can participate in redox reactions, influencing the compound's overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s structural analogs can be categorized based on core heterocycles and substituents. Below is a comparative analysis with compounds from recent literature:
Chromenone-Pyrazolopyrimidine Derivatives ()
The compound in Example 64 of , methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate, shares a multi-heterocyclic framework but differs in key aspects:
- Core Structure: The target compound uses pyrrolidine, while Example 64 employs a chromenone (benzopyran-4-one) fused with pyrazolopyrimidine. Chromenones confer rigidity and planar aromaticity, whereas pyrrolidine introduces torsional flexibility.
- Synthetic Route : Both compounds likely employ cross-coupling reactions (e.g., Suzuki-Miyaura for boronic acid coupling) , but the target compound’s ether linkage (pyrrolidinyloxy) might involve nucleophilic substitution rather than palladium-catalyzed coupling.
Tetrazole-Containing Analogs
Tetrazole derivatives, such as 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetophenones, are common in medicinal chemistry.
Data Table: Comparative Properties
Research Findings and Implications
- Structural Flexibility vs. Rigidity: The pyrrolidine core in the target compound may improve binding to flexible enzyme pockets compared to rigid chromenone-based analogs.
- Chloropyridine vs. Fluorophenyl : Chlorine’s higher electronegativity and larger atomic radius could enhance hydrophobic interactions in target binding sites relative to fluorine.
- Tetrazole Stability : The methyltetrazolylsulfanyl group likely confers superior metabolic stability over ester or carboxylate groups, as seen in other tetrazole derivatives.
Q & A
Q. Table 1: Key Reaction Conditions for Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrrolidine functionalization | 3-Chloropyridin-4-ol, DIAD, PPh₃, THF | 65–75 | |
| Tetrazolyl thioether formation | 1-Methyltetrazole-5-thiol, K₂CO₃, DMF | 80–85 | |
| Final coupling | Acetonitrile, reflux, 12 h | 70 |
Q. Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Solution |
|---|---|---|
| Tetrazole dimerization | Oxidative conditions | Use N₂ atmosphere, add BHT |
| Pyridine ring dechlorination | High-temperature metal catalysis | Switch to Pd-free conditions |
| Ethane-1-one keto-enol tautomerization | Basic media | Acidic workup (pH 5–6) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
